molecular formula C25H42O5 B15289385 12Beta-Hydroxyisocholic Acid Methyl Ester

12Beta-Hydroxyisocholic Acid Methyl Ester

Cat. No.: B15289385
M. Wt: 422.6 g/mol
InChI Key: DLYVTEULDNMQAR-IORFIOCPSA-N
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Description

12Beta-Hydroxyisocholic Acid Methyl Ester is a bile acid derivative known for its unique structural properties and potential applications in various scientific fields. This compound is a methyl ester of 12Beta-Hydroxyisocholic Acid, which is a hydroxylated form of isocholic acid. Bile acids, including this compound, play crucial roles in the digestion and absorption of fats and fat-soluble vitamins in the small intestine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 12Beta-Hydroxyisocholic Acid Methyl Ester typically involves the esterification of 12Beta-Hydroxyisocholic Acid with methanol. This reaction is catalyzed by acidic or basic catalysts. Commonly used catalysts include sulfuric acid or potassium methylate. The reaction is carried out under controlled temperature conditions to ensure the complete conversion of the acid to its methyl ester form .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where 12Beta-Hydroxyisocholic Acid is mixed with methanol and a catalyst. The reaction mixture is heated to the desired temperature, and the progress of the reaction is monitored. After completion, the product is purified using techniques such as distillation or crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 12Beta-Hydroxyisocholic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

12Beta-Hydroxyisocholic Acid Methyl Ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 12Beta-Hydroxyisocholic Acid Methyl Ester involves its interaction with bile acid receptors and transporters in the liver and intestines. It modulates the expression of genes involved in bile acid synthesis, transport, and metabolism. This compound also influences the gut microbiota composition, which in turn affects bile acid metabolism and overall gut health .

Comparison with Similar Compounds

    12Beta-Hydroxyisocholic Acid: The parent compound, which lacks the methyl ester group.

    Cholic Acid: A primary bile acid with similar structural features but different hydroxylation patterns.

    Deoxycholic Acid: Another bile acid with fewer hydroxyl groups.

Uniqueness: 12Beta-Hydroxyisocholic Acid Methyl Ester is unique due to its specific hydroxylation pattern and the presence of the methyl ester group. This structural uniqueness imparts distinct physicochemical properties and biological activities compared to other bile acids .

Properties

Molecular Formula

C25H42O5

Molecular Weight

422.6 g/mol

IUPAC Name

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12R,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C25H42O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,26-28H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21-,23+,24+,25-/m1/s1

InChI Key

DLYVTEULDNMQAR-IORFIOCPSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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